1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol is a fluorinated organic compound known for its high polarity and unique chemical properties. This compound is often utilized in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol typically involves the reaction of hexafluoroacetone with furan derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions due to its high polarity and stability.
Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein structures.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s high polarity allows it to interact with various functional groups, facilitating chemical reactions and stabilizing reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound with high polarity and used in similar applications.
Hexafluoroisopropanol: Another fluorinated alcohol with comparable properties and uses.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H6F12O4 |
---|---|
Molecular Weight |
430.14 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[5-[(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)oxymethyl]furan-2-yl]propan-2-ol |
InChI |
InChI=1S/C11H6F12O4/c12-8(13,14)6(24,9(15,16)17)5-2-1-4(27-5)3-26-7(25,10(18,19)20)11(21,22)23/h1-2,24-25H,3H2 |
InChI Key |
CKTYUVDYEJBNJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(C(F)(F)F)(C(F)(F)F)O)COC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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